3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of pharmaceuticals like nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This compound features a trifluoromethyl group and an imidazole moiety, which contribute to its unique chemical properties and biological activity.
The compound can be synthesized through various methods, primarily involving the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethylphenylamine or related derivatives. These reactions are often facilitated by transition metal catalysts and bases, highlighting the importance of synthetic strategies in its production .
This compound belongs to the class of benzoic acids, specifically fluorinated benzoic acids. It is characterized by the presence of an imidazole ring and a trifluoromethyl substituent, which are critical for its biological activity and interactions within pharmaceutical applications.
The synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid typically involves several key steps:
The molecular structure of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid includes:
The molecular formula is C11H8F3N2O2, with a molecular weight of approximately 264.19 g/mol. The presence of the trifluoromethyl group significantly influences its physical and chemical properties, including solubility and reactivity.
The compound participates in various chemical reactions typical for benzoic acids and imidazoles:
Reactions involving this compound are often optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) to monitor progress and assess product quality .
The mechanism by which 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid exerts its biological effects is primarily through inhibition of specific kinase pathways. As an intermediate in nilotinib synthesis, it plays a crucial role in targeting BCR-ABL tyrosine kinase activity.
Studies have shown that compounds containing imidazole rings often exhibit significant binding affinity for various protein targets due to their ability to form hydrogen bonds and pi-stacking interactions .
Relevant data on these properties can be found in material safety data sheets (MSDS) and chemical literature .
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer therapies. Its unique structural features make it suitable for developing novel compounds with improved efficacy against resistant forms of diseases such as chronic myelogenous leukemia.
The systematic IUPAC name for this compound is 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, reflecting its precise atomic connectivity. Its molecular formula is C₁₁H₇F₃N₂O₂, with a molecular weight of 256.18 g/mol [1] [8]. The CAS Registry Number 164341-38-2 uniquely identifies it in chemical databases. The structure features a benzoic acid core substituted at the meta-position with a 1H-imidazol-1-yl group and at the para-position (relative to the carboxylic acid) with a trifluoromethyl (–CF₃) group. This arrangement creates a planar, conjugated system that influences its electronic properties and biological interactions.
Table 1: Key Physicochemical Properties
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₁H₇F₃N₂O₂ | Empirical formula |
Molecular Weight | 256.18 g/mol | Calculated |
Melting Point | 194–199°C (analogue) | For 3-(1H-imidazol-1-yl)benzoic acid [1] |
Topological Polar Surface Area | 55.1 Ų | Predicts membrane permeability |
LogP | ~2.6 (estimated) | Indicates moderate lipophilicity |
The compound emerged from efforts to optimize azole-based pharmacophores during the 1990s–2000s. Imidazole derivatives gained prominence after the success of antifungal agents like clotrimazole (1970s) and fluconazole (1980s). Researchers sought to enhance potency and spectrum by incorporating trifluoromethyl groups—known to improve metabolic stability and target affinity [6]. The specific fusion of imidazole with trifluoromethyl-substituted benzoic acid was first synthesized via nucleophilic aromatic substitution, where imidazole displaced a leaving group (e.g., halide) on 3-halo-5-(trifluoromethyl)benzoic acid precursors [3] [5]. Early patents highlighted its utility as a building block for protease inhibitors and antifungals, with CAS 164341-38-2 formally registered between 1995–2000 [1] [8]. Its discovery paralleled work on analogues like 4-(1H-imidazol-1-yl)benzoic acid (CAS 17616-04-5), though the meta-acid/trifluoromethyl combination offered distinct electronic properties [9].
This compound serves as a versatile intermediate for designing drugs targeting enzymes and receptors. Its analogues exhibit broad bioactivity, particularly in antimicrobial and anticancer contexts:
Table 2: Bioactive Analogues and Key Enhancements
Analogue Structure | Biological Activity | Role of Trifluoromethyl/Imidazole |
---|---|---|
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline | Protease inhibition | Enhances binding to S1 pocket of enzymes |
Methyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzoate | Anticancer screening | Improves metabolic stability vs. non-CF₃ analogues [2] |
5-(Trifluoromethyl)-1H-benzo[d]imidazoles | Antibacterial vs. MRSA | Boosts membrane penetration (MIC = 12.5–25 µg/mL) [4] |
The trifluoromethyl group’s impact is quantifiable: It typically increases lipophilicity (LogP +0.5–1.0) and lowers metabolic clearance by resisting cytochrome P450 oxidation. Meanwhile, the meta-carboxylic acid allows scaffold diversification via amide coupling or esterification, enabling prodrug strategies [1] [8]. Current research explores its use in covalent inhibitors, where the carboxylic acid forms salt bridges with lysine residues, and in metal-organic frameworks (MOFs) as a linker for drug delivery systems [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0